Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Physicochemical profiling LogP differentiation Molecular recognition

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1160247-23-3) is a spirocyclic compound belonging to the spiro[indoline-3,4'-piperidine] class, featuring a rigid junction between an indoline and a piperidine ring. Its molecular formula is C21H24N2O2 with a molecular mass of 336.43 g/mol, and it bears a benzyl carbamate (Cbz) protecting group at the 1'-piperidine nitrogen and a methyl substituent at the 5-position of the indoline ring.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
CAS No. 1160247-23-3
Cat. No. B1504418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS1160247-23-3
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H24N2O2/c1-16-7-8-19-18(13-16)21(15-22-19)9-11-23(12-10-21)20(24)25-14-17-5-3-2-4-6-17/h2-8,13,22H,9-12,14-15H2,1H3
InChIKeyHWOPIKPGZDTYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1160247-23-3): Chemical Identity, Physicochemical Profile, and Scaffold Context


Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1160247-23-3) is a spirocyclic compound belonging to the spiro[indoline-3,4'-piperidine] class, featuring a rigid junction between an indoline and a piperidine ring [1]. Its molecular formula is C21H24N2O2 with a molecular mass of 336.43 g/mol, and it bears a benzyl carbamate (Cbz) protecting group at the 1'-piperidine nitrogen and a methyl substituent at the 5-position of the indoline ring . Computed physicochemical properties include XLogP3 of 4, one hydrogen bond donor, and three hydrogen bond acceptors [2]. The compound is primarily offered as a research intermediate with typical purity specifications of 97% .

Why Generic Substitution Fails: Substitution-Pattern Dependence of the Spiro[indoline-3,4'-piperidine] Scaffold


The spiro[indoline-3,4'-piperidine] scaffold is exquisitely sensitive to both the nature and position of substituents. In the antidepressant series reported by Ong et al. (1983) and codified in US Patent 4,209,625, biological activity was found to be at a maximum among compounds bearing an ortho substituent on the pendant aryl ring at the indoline N1 position [1]. The lead compound 1-(2-chlorophenyl)spiro[indoline-3,4'-piperidine) (25a) demonstrated potent in vivo activity across multiple behavioral models, while subtly different substituents yielded markedly different pharmacological profiles [2]. More recently, the 1'-methylspiro[indoline-3,4'-piperidine] anticancer study demonstrated that varying the benzenesulfonyl substituent on the indoline nitrogen produced IC50 values spanning a wide range against BEL-7402, A549, and HeLa cell lines, with the 4-chlorophenylsulfonyl derivative (B5) showing the highest potency (IC50 = 30.03 ± 0.43 μg/mL against BEL-7402) [3]. These SAR data establish that the precise identity and position of substituents—including the 5-methyl group on the indoline ring and the 1'-benzyloxycarbonyl group on the piperidine ring—are not interchangeable without altering biological activity. Consequently, procurement of the exact compound Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate, rather than a close analog, is essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining fidelity to any synthetic route in which it serves as a protected intermediate.

Quantitative Differentiation Evidence for Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1160247-23-3) vs. Closest Analogs


Molecular Property Differentiation: 5-Methyl Target Compound vs. Des-Methyl Analog (CAS 167484-18-6)

The 5-methyl substituent on the indoline ring differentiates the target compound from its closest commercially available analog, Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6, the des-methyl analog). The target compound carries an additional methyl group at the indoline 5-position, resulting in a molecular formula of C21H24N2O2 (MW 336.43 g/mol) compared to C20H22N2O2 (MW 322.41 g/mol) for the des-methyl analog [1]. The target compound's computed XLogP3 is 4, with one hydrogen bond donor and three hydrogen bond acceptors [2]. The 5-methyl group increases both steric bulk and lipophilicity at the indoline ring, which can affect binding pocket complementarity, metabolic stability, and physicochemical handling properties during synthesis and formulation. The des-methyl analog (CAS 167484-18-6) is commercially available at >98.0% purity (GC) from TCI with a melting point of 123.0–127.0 °C .

Physicochemical profiling LogP differentiation Molecular recognition

Protecting Group Strategy: Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) Orthogonal Deprotection

The target compound bears a benzyl carbamate (Cbz) protecting group at the 1'-piperidine nitrogen. The Cbz group is cleavable under neutral hydrogenolysis conditions (H2, Pd/C), which is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) protecting group present on closely related synthetic intermediates such as tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate (CAS 878376-82-0) . In multi-step synthetic sequences, the Cbz group can be selectively removed in the presence of acid-sensitive functionalities (e.g., acetals, silyl ethers, certain glycosidic bonds), whereas the Boc group requires acidic conditions (TFA or HCl) that may compromise such moieties. The target compound also bears a free indoline NH (one hydrogen bond donor), enabling further N1-functionalization (e.g., arylation, sulfonylation, acylation) without prior deprotection of the piperidine nitrogen [1]. This contrasts with the fully protected Boc-5-methylspiro[indoline-3,4'-piperidine] hydrochloride (CAS 878167-54-5), where both nitrogens are blocked, requiring sequential deprotection steps .

Synthetic methodology Protecting group chemistry Orthogonal deprotection

Spiro[indoline-3,4'-piperidine] Scaffold in Antidepressant Drug Discovery: Quantitative In Vivo ED50 Data

The spiro[indoline-3,4'-piperidine] scaffold—the core architecture of the target compound—has demonstrated potent in vivo antidepressant activity in classical rodent behavioral models. Ong et al. (1983) reported that 1-(2-chlorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleate and 1-(2-fluorophenyl)-1'-methylspiro[indoline-3,4'-piperidine]maleate effected 50% inhibition of tetrabenazine (TBZ)-induced ptosis in mice at oral doses of 3.2 and 4.0 mg/kg, respectively [1]. In the 5-HTP potentiation assay, 1'-methyl-1-[(4-trifluoromethyl)phenyl]spiro[indoline-3,4'-piperidine] showed an ED50 of 7.8 mg/kg i.p. [1]. The SAR established that ortho substitution on the pendant N1-aryl ring is critical for maximal activity [2]. While the target compound (bearing a 1'-Cbz group rather than a 1'-methyl group) is not itself directly tested in these assays, its scaffold is a validated starting point for antidepressant lead optimization. The 1'-(benzyloxycarbonyl)spiro(indoline-3,4'-piperidine) substructure is explicitly cited as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders .

Antidepressant CNS drug discovery Monoaminergic potentiation

Spiro[indoline-3,4'-piperidine] Scaffold in Oncology: Antiproliferative and Kinase Inhibition Data

The spiro[indoline-3,4'-piperidine] scaffold has demonstrated significant antiproliferative and kinase-inhibitory activity across multiple cancer models. In the 1'-methylspiro[indoline-3,4'-piperidine] derivative study, compounds B4–B10 exhibited antiproliferative activity against A549 (lung), BEL-7402 (liver), and HeLa (cervical) cell lines by MTT assay, with compound B5 (4-chlorophenylsulfonyl derivative) showing the highest potency against BEL-7402 (IC50 = 30.03 ± 0.43 μg/mL) and molecular docking binding energies of −44.3583 kcal/mol (CDK), −38.3292 kcal/mol (c-Met), and −33.3653 kcal/mol (EGFR) [1]. Separately, the aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-one series yielded compound 5b (SMU-B), a potent, highly selective, orally efficacious c-Met/ALK dual inhibitor that achieved >50% tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models with pharmacodynamic evidence of c-Met phosphorylation inhibition in vivo [2]. The target compound, with its free indoline NH and Cbz-protected piperidine, serves as a versatile intermediate for installing the N1-substituents and 2-oxo functionality present in these active anticancer chemotypes [3].

Anticancer Kinase inhibition Antiproliferative activity

Spiro[indoline-3,4'-piperidine] Scaffold as VAChT Ligand: Binding Affinity and Insecticidal Target Validation

The spiro[indoline-3,4'-piperidine] scaffold has been validated as a ligand for the Vesicular Acetylcholine Transporter (VAChT), a target of significance for both insecticide development and PET imaging of neurodegenerative diseases. Sluder et al. (2012) demonstrated that spiroindolines are potent inhibitors of VAChT-mediated acetylcholine transport, with IC50 values in the low nanomolar range in insect VAChT assays [1]. Lindemann et al. (2017) subsequently synthesized a series of N,N-substituted spiro[indoline-3,4'-piperidine] derivatives and determined their in vitro binding affinities toward human VAChT, reporting Ki values in the range of 39–376 nM [2]. However, binding affinities toward σ1 and σ2 receptors were in a similar range, indicating that selectivity between VAChT and sigma receptors remains a challenge for this scaffold class [2]. The target compound, with its Cbz protecting group and free indoline NH, provides a differentiated starting point for VAChT ligand optimization through selective N1-functionalization [3].

VAChT ligand Neurotransmitter transporter Insecticide target

Commercial Availability and Purity Benchmarking: Target Compound vs. Des-Methyl Analog

Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1160247-23-3) is commercially available from multiple vendors with a typical purity specification of 97% . The compound is catalogued by Leyan (Cat. No. 1109496), MolCore (NLT 98%), Moldb (Cat. No. M221960, 97%), and CymitQuimica (Ref. IN-DA000BF8) . In comparison, the des-methyl analog Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6) is available from TCI at >98.0% (GC) with a melting point specification of 123.0–127.0 °C and from Aladdin at 97% purity . The target compound is less widely stocked than the des-methyl analog (which has been in commercial catalogs longer and has a TCI product number), reflecting its status as a more specialized intermediate. However, its availability from multiple suppliers at comparable purity levels ensures reliable procurement for research use. The CAS registry number 1160247-23-3 is registered in the EPA DSSTox database (DTXSID00678288), providing regulatory-grade substance identification [1].

Procurement Purity specification Supply chain

Best-Fit Research and Industrial Application Scenarios for Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1160247-23-3)


CNS Drug Discovery: Antidepressant Lead Optimization via Indoline N1-Functionalization

In antidepressant drug discovery programs building on the validated 1-arylspiro[indoline-3,4'-piperidine] pharmacophore established by Ong et al. (1983) and US Patent 4,209,625, the target compound serves as a strategic Cbz-protected intermediate [1]. Its free indoline NH (position 1) enables direct N1-arylation or N1-sulfonylation to explore SAR around the pendant aromatic ring, while the Cbz group at the 1'-piperidine nitrogen remains intact for late-stage hydrogenolytic deprotection. This contrasts with Boc-protected analogs that require acidic deprotection and may be incompatible with acid-sensitive N1-substituents. The 5-methyl group on the indoline ring provides a defined substitution pattern for SAR exploration, as the patent literature demonstrates that indoline ring substitution influences both potency and the therapeutic profile (antidepressant vs. anticonvulsant vs. tranquilizer) of the final compounds [1]. Reference ED50 values for structurally related 1'-methylspiro[indoline-3,4'-piperidine] antidepressants range from 3.2 to 7.8 mg/kg in rodent behavioral models [1].

Oncology Medicinal Chemistry: Synthesis of c-Met/ALK Kinase Inhibitor Candidates

The target compound is a direct synthetic precursor for constructing spiro[indoline-3,4'-piperidine]-2-one-based kinase inhibitors, following the precedent set by the aminopyridyl/pyrazinyl series (Li et al., ACS Med Chem Lett, 2013) [2]. Compound 5b (SMU-B) from this series achieved >50% tumor growth inhibition in GTL-16 xenograft models and demonstrated pharmacodynamic c-Met phosphorylation inhibition in vivo [2]. The target compound's Cbz group can be removed to liberate the piperidine NH for subsequent functionalization, while oxidation at the indoline 2-position installs the 2-oxo group characteristic of this chemotype. The 1'-methylspiro[indoline-3,4'-piperidine] derivative study provides a benchmark for expected antiproliferative activity: N1-benzenesulfonyl derivatives achieve IC50 values of ~30 μg/mL (BEL-7402) with molecular docking confirming engagement of CDK, c-Met, and EGFR [3]. Researchers procuring the target compound for oncology programs should anticipate performing N1-functionalization and 2-oxidation to access the active pharmacophore.

VAChT Ligand Development: PET Tracer and Insecticide Lead Generation

For programs targeting the Vesicular Acetylcholine Transporter (VAChT)—whether for PET radioligand development in neurodegenerative disease imaging or for novel insecticide discovery—the target compound provides a differentiated entry point into the spiroindoline chemical space [4][5]. Lindemann et al. (2017) reported that N,N-substituted spiro[indoline-3,4'-piperidine] derivatives bind human VAChT with Ki values of 39–376 nM, though selectivity over σ1 and σ2 receptors requires further optimization [4]. The target compound's free indoline NH allows installation of diverse N1-substituents (alkyl, aryl, sulfonyl, acyl) to modulate VAChT affinity and selectivity, while the Cbz group can be removed and replaced with functionality appropriate for the intended application (e.g., [18F]fluoroalkyl groups for PET imaging or heteroaryl groups for insecticidal activity). Sluder et al. (2012) validated that spiroindolines achieve low nanomolar IC50 at insect VAChT, establishing the scaffold's relevance for agrochemical discovery [5].

Multi-Step Synthetic Route Development Requiring Orthogonal Nitrogen Protection

The target compound is specifically indicated for synthetic sequences requiring differential protection of two secondary amine nitrogens within the same molecular framework . The Cbz group at the 1'-piperidine nitrogen is cleavable under neutral hydrogenolysis conditions, while the indoline NH (position 1) is free for immediate functionalization. This orthogonal protection strategy is not achievable with the corresponding Boc-protected analog (CAS 878376-82-0), where the Boc group occupies the indoline N1 position and the piperidine nitrogen is unprotected (as the free base or hydrochloride salt) . In practice, this means the target compound enables a synthetic sequence where: (1) the indoline NH is functionalized first (e.g., arylation, sulfonylation, acylation), (2) the Cbz group is then removed under neutral hydrogenolysis conditions without affecting acid-sensitive indoline N1-substituents, and (3) the liberated piperidine NH is functionalized independently. The 5-methyl substituent further provides a defined steric and electronic environment at the indoline ring that can influence the regioselectivity and yield of N1-functionalization reactions [6].

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